![molecular formula C14H11NO B15069072 1-(1H-Indeno[2,1-b]pyridin-9-yl)ethan-1-one CAS No. 88091-81-0](/img/structure/B15069072.png)
1-(1H-Indeno[2,1-b]pyridin-9-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1H-Indeno[2,1-b]pyridin-9-yl)ethanone is an organic compound with the molecular formula C14H11NO It is a derivative of indeno[2,1-b]pyridine, a fused heterocyclic system that combines the structural features of indene and pyridine
Méthodes De Préparation
The synthesis of 1-(1H-Indeno[2,1-b]pyridin-9-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of indeno[2,1-b]pyridine with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride can yield 1-(1H-Indeno[2,1-b]pyridin-9-yl)ethanone . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
1-(1H-Indeno[2,1-b]pyridin-9-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the indeno[2,1-b]pyridine ring, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Applications De Recherche Scientifique
1-(1H-Indeno[2,1-b]pyridin-9-yl)ethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: This compound is used in the study of biological systems and can act as a probe to investigate enzyme activities and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery and development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(1H-Indeno[2,1-b]pyridin-9-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. This interaction can affect various biochemical pathways and cellular processes. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparaison Avec Des Composés Similaires
1-(1H-Indeno[2,1-b]pyridin-9-yl)ethanone can be compared with other similar compounds, such as:
Indeno[2,1-b]pyridin-9-one: This compound shares the indeno[2,1-b]pyridine core but differs in the functional group attached to the ring system.
1-(1H-Indeno[2,1-b]pyridin-9-yl)methanone: Similar in structure but with a different substituent at the ethanone position.
Indeno[2,1-b]pyridine derivatives: Various derivatives with different substituents can exhibit unique chemical and biological properties.
Propriétés
Numéro CAS |
88091-81-0 |
|---|---|
Formule moléculaire |
C14H11NO |
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
1-(1H-indeno[2,1-b]pyridin-9-yl)ethanone |
InChI |
InChI=1S/C14H11NO/c1-9(16)13-11-6-3-2-5-10(11)12-7-4-8-15-14(12)13/h2-8,15H,1H3 |
Clé InChI |
QBHBXWLLCBXGBZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C2C(=CC=CN2)C3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





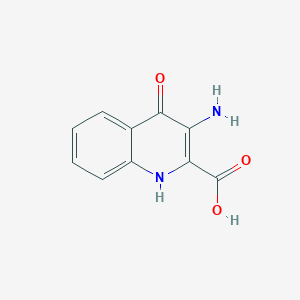
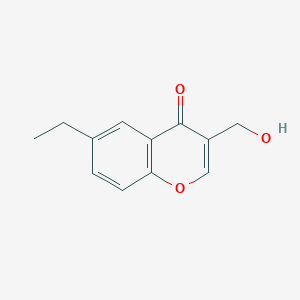

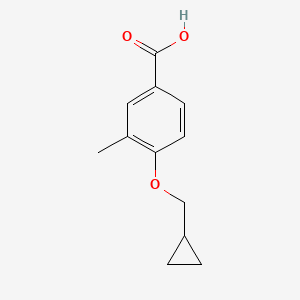

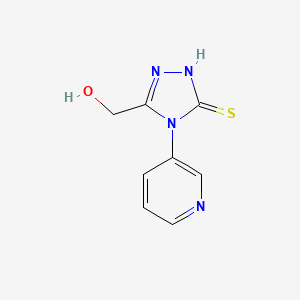
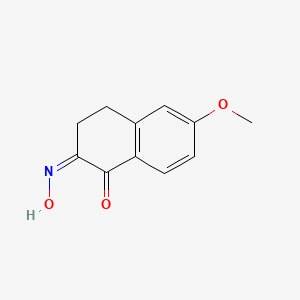
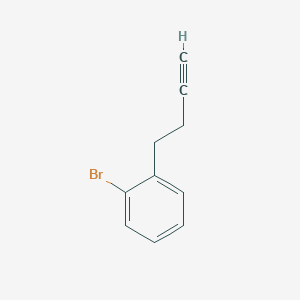
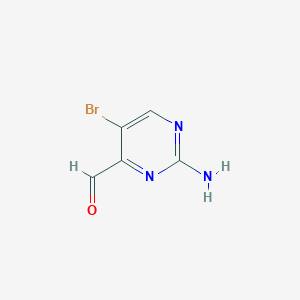
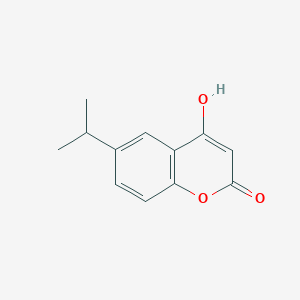
![1-[3-Hydroxy-5-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B15069086.png)
